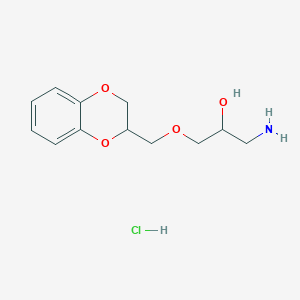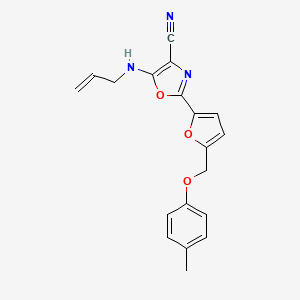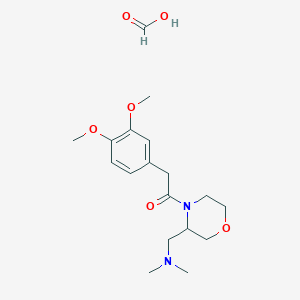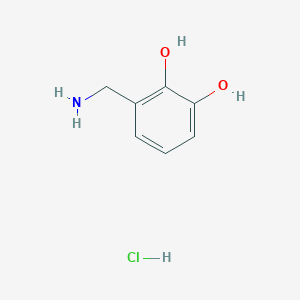![molecular formula C15H14N4OS B2397341 (E)-2-ciano-3-[4-(dimetilamino)fenil]-N-(1,3-tiazol-2-il)prop-2-enamida CAS No. 891078-71-0](/img/structure/B2397341.png)
(E)-2-ciano-3-[4-(dimetilamino)fenil]-N-(1,3-tiazol-2-il)prop-2-enamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is a compound with the molecular formula C18H17N3O . The molecule is close to planar, with a maximum deviation of 0.145 Å . The dihedral angle between the phenyl and benzene rings is 11.22° . Intramolecular C—H⋯O and C—H⋯N interactions occur .
Synthesis Analysis
The compound can be synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . Conventional chalcone syntheses typically require very long reaction times, ranging from 24 to 36 hours at room temperature .
Molecular Structure Analysis
The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and X-ray crystallographic data . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds occur, resulting in an R22(12) ring motif . Further C—H⋯N and C—H⋯O bonds generate R12(7) and R22(22) motifs and a C—H⋯π interaction also occurs .
Chemical Reactions Analysis
The spectral and photophysical properties of a new chalcone derivative containing donor-acceptor group have been synthesized and characterized on the basis of the spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data .
Physical And Chemical Properties Analysis
The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield of the compound have been investigated comprehensively . Significant red shift was observed in the emission spectrum of the compound compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .
Aplicaciones Científicas De Investigación
- Los lisosomas son orgánulos que contienen enzimas digestivas y degradativas, esenciales para metabolizar las proteínas residuales y los ácidos nucleicos en las células biológicas. Los investigadores sintetizaron un cromóforo típico de transferencia de protones intramolecular en estado excitado (ESIPT) basado en este derivado de cianina. Se observaron desplazamientos de Stokes inusualmente grandes (la diferencia entre las longitudes de onda de absorción y emisión) en diferentes solventes, lo que sugiere procesos ESIPT. Los cálculos ab initio del estado excitado confirmaron este fenómeno, arrojando luz sobre las propiedades fotofísicas .
- El compuesto (E)-3-(2,4-dihidroxifenil)-1-(tiofen-2-il)prop-2-en-1-ona (1c), derivado de nuestro derivado de cianina, demostró una potente inhibición competitiva contra la tirosinasa de champiñones. Exhibió un valor de IC50 de 0,013 μM para la tirosina hidroxilasa y 0,93 μM para la dopa oxidasa. Los inhibidores de la tirosinasa son relevantes en cosmética, medicina y agricultura .
- Se descubrió una nueva sonda fluorescente raciométrica, 2-(4-(dimetilamino)fenil)-3-hidroxi-6,7-dimetoxi-4h-croman-4-ona (HOF), para monitorizar el metanol en el biodiesel. Este compuesto podría encontrar aplicaciones en el monitoreo ambiental y el control de calidad .
Sondas fluorescentes para la detección de lisosomas
Inhibición de la tirosinasa
Sondas fluorescentes raciométricas para la detección de metanol
Mecanismo De Acción
Target of Action
Similar thiazole derivatives have been synthesized and evaluated as potent inhibitors of ecto-5’-nucleotidase (e50nt) . e50NT is a membrane-bound enzyme that regulates extracellular purinergic signaling. Its upregulation results in various disease conditions, such as inflammation, hypoxia, and cancer .
Mode of Action
It’s known that the compound undergoes an excited-state intramolecular proton transfer (esipt) process . The ESIPT process is believed to be responsible for the unusually large Stokes shifts observed in different solvents .
Biochemical Pathways
It’s known that e50nt, which similar compounds have been shown to inhibit, plays a crucial role in extracellular purinergic signaling . This signaling pathway is involved in various physiological processes, including inflammation and hypoxia .
Pharmacokinetics
It’s known that the compound’s esipt reactions are influenced by the solvent environment . This suggests that the compound’s bioavailability could be influenced by the nature of the biological environment in which it is administered.
Result of Action
Similar compounds have been shown to inhibit e50nt, which could potentially lead to a decrease in inflammation and hypoxia .
Action Environment
The action of this compound is influenced by the solvent environment . The ESIPT reactions of the compound are easier to occur in certain solvents, such as MeCN, MeOH, CH2Cl2, and THF . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors, such as the nature of the biological environment in which it is administered.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKKQCGCDAUNA-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)
![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)

